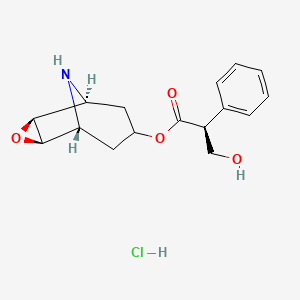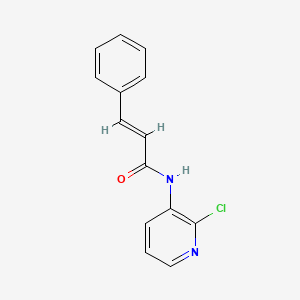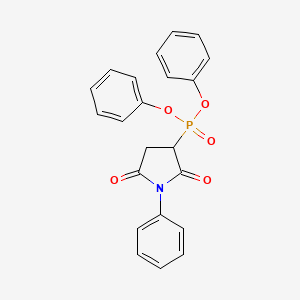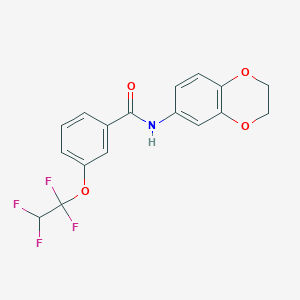
Norscopolamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Norscopolamine hydrochloride is a tropane alkaloid isolated from the plant Atropanthe sinensisThis compound is a derivative of scopolamine and is known for its anticholinergic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norscopolamine hydrochloride can be synthesized through the electrochemical N-demethylation of scopolamine. This method involves the use of a porous glassy carbon electrode in a mixture of ethanol or methanol and water at room temperature. The reaction proceeds via the formation of an iminium intermediate, which is then converted by water as the nucleophile .
Industrial Production Methods
In industrial settings, this compound is typically produced through the oxidative demethylation of scopolamine using neutral potassium permanganate (KMnO4) under aqueous conditions. The final product is purified using preparative high-performance liquid chromatography (HPLC) to remove any traces of scopolamine .
Analyse Des Réactions Chimiques
Types of Reactions
Norscopolamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions include various nortropane derivatives, which are valuable intermediates for the synthesis of pharmaceutical agents such as ipratropium bromide and oxitropium bromide .
Applications De Recherche Scientifique
Norscopolamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Norscopolamine hydrochloride exerts its effects by blocking muscarinic acetylcholine receptors in the central and peripheral nervous systems. This inhibition prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. The compound primarily targets the M1 and M2 muscarinic receptors, affecting various physiological processes such as smooth muscle contraction and glandular secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopolamine: A closely related compound with similar anticholinergic properties.
Atropine: Another tropane alkaloid with similar pharmacological effects.
Noratropine: A derivative used in the synthesis of ipratropium bromide.
Uniqueness
Norscopolamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Unlike scopolamine, this compound has a higher affinity for certain muscarinic receptors, making it more effective in specific therapeutic applications .
Propriétés
Numéro CAS |
24676-80-0 |
|---|---|
Formule moléculaire |
C16H20ClNO4 |
Poids moléculaire |
325.79 g/mol |
Nom IUPAC |
[(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C16H19NO4.ClH/c18-8-11(9-4-2-1-3-5-9)16(19)20-10-6-12-14-15(21-14)13(7-10)17-12;/h1-5,10-15,17-18H,6-8H2;1H/t10?,11-,12-,13+,14-,15+;/m1./s1 |
Clé InChI |
PMDQSBZXEATWCG-DEKXFLRUSA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1OC(=O)[C@H](CO)C4=CC=CC=C4.Cl |
SMILES canonique |
C1C(CC2C3C(C1N2)O3)OC(=O)C(CO)C4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)




![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)


![4-N,6-N-bis(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14172507.png)
![Biphenyl-(4,4')-bis-methyl-(3-(p-chlor)benzoyloxy)-tropaniumbromid [German]](/img/structure/B14172512.png)
![2-[(1,3-Diphenylprop-2-yn-1-yl)oxy]-N-methoxy-N-methylacetamide](/img/structure/B14172513.png)
![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14172520.png)
